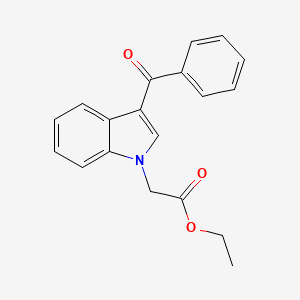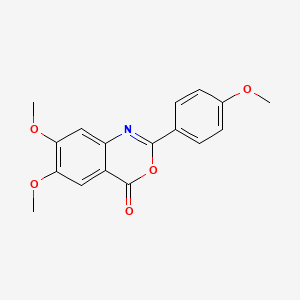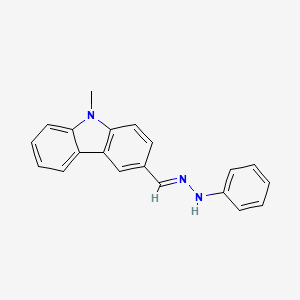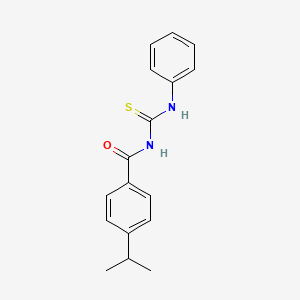
ethyl (3-benzoyl-1H-indol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3-benzoyl-1H-indol-1-yl)acetate, also known as EBIA, is a synthetic compound that has been widely used in scientific research for its diverse biological properties. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, making it a promising candidate for drug development.
科学的研究の応用
Ethyl (3-benzoyl-1H-indol-1-yl)acetate has been extensively studied for its biological properties and has shown promising results in various scientific research applications. One of the major areas of research has been in the field of cancer treatment. This compound has been found to exhibit anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anti-cancer properties, this compound has also been found to exhibit anti-inflammatory activity. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been studied for its anti-microbial activity and has shown efficacy against a range of bacterial and fungal pathogens.
作用機序
The mechanism of action of ethyl (3-benzoyl-1H-indol-1-yl)acetate is not fully understood, but it is believed to involve multiple pathways. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. This compound has also been found to induce apoptosis by activating the intrinsic pathway and inhibiting the extrinsic pathway. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have diverse biochemical and physiological effects. The compound has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. This compound has also been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis. The compound has been shown to induce cell cycle arrest at the G2/M phase and to inhibit the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
実験室実験の利点と制限
One of the major advantages of using ethyl (3-benzoyl-1H-indol-1-yl)acetate in lab experiments is its diverse biological properties. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, making it a promising candidate for drug development. Additionally, this compound is relatively easy to synthesize and can be purified using standard techniques.
However, there are also some limitations to using this compound in lab experiments. One of the major limitations is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine the optimal dosage and administration route of the compound. Additionally, the stability of this compound in biological systems is not well understood, which may affect its efficacy in vivo.
将来の方向性
There are several future directions for research on ethyl (3-benzoyl-1H-indol-1-yl)acetate. One area of research is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. The compound has shown promising results in preclinical studies and further studies are needed to determine its efficacy in clinical trials. Another area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to determine the molecular targets of the compound and to identify the pathways involved in its biological effects. Additionally, studies on the toxicity and pharmacokinetics of this compound are needed to determine its safety and efficacy in vivo.
合成法
The synthesis of ethyl (3-benzoyl-1H-indol-1-yl)acetate involves the reaction of ethyl acetoacetate with 3-benzoylindole in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The reaction yields this compound as a yellow solid, which can be purified using column chromatography. The purity of the compound can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
特性
IUPAC Name |
ethyl 2-(3-benzoylindol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-23-18(21)13-20-12-16(15-10-6-7-11-17(15)20)19(22)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIZQWBKZVZJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5756404.png)

![1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5756437.png)
![4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5756443.png)


![2-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5756451.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5756456.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methylphenyl)butanamide](/img/structure/B5756471.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5756472.png)

![4-{[(4-carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5756477.png)
![ethyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5756484.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5756497.png)